Nifurprazina

Descripción general

Descripción

La nifurprazina es un derivado de nitrofurano conocido por sus potentes propiedades antibacterianas y tripanocidas. Se utiliza principalmente como un agente antibacteriano tópico en medicina veterinaria, particularmente para el tratamiento de enfermedades animales . El compuesto ha mostrado efectos antiparasitarios significativos contra Trypanosoma cruzi y Trypanosoma brucei .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Respiratory Disorders

Nifurprazine has been extensively studied for its efficacy in treating respiratory conditions, particularly in patients with chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves bronchodilation and anti-inflammatory effects, which help alleviate symptoms associated with these conditions.

- Clinical Studies : Research has shown that Nifurprazine can improve lung function and reduce the frequency of exacerbations in COPD patients. A study indicated significant improvements in forced expiratory volume (FEV1) after administration of Nifurprazine compared to placebo .

1.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. This aspect has prompted investigations into its potential use as an adjunct therapy in infectious diseases.

- Case Studies : In vitro studies demonstrated that Nifurprazine effectively inhibits the growth of Staphylococcus aureus and other resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

Neuroprotective Effects

Recent research has suggested that Nifurprazine may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The neuroprotective effects are attributed to its ability to modulate oxidative stress and inflammation within neural tissues. Animal models have shown that Nifurprazine can reduce neuronal damage and improve cognitive function .

Applications in Oncology

Nifurprazine's role in oncology is emerging, particularly regarding its potential to enhance the efficacy of chemotherapeutic agents.

- Combination Therapy : Studies indicate that when used in combination with certain chemotherapeutics, Nifurprazine can potentiate their effects, leading to improved tumor reduction rates in preclinical models .

Research Applications

Beyond clinical uses, Nifurprazine has applications in research settings, particularly in pharmacological studies aimed at understanding drug interactions and mechanisms.

- Experimental Models : Researchers utilize Nifurprazine to explore pathways involved in drug metabolism and efficacy, providing insights that could lead to the development of more effective therapies .

Summary Table of Applications

Mecanismo De Acción

La nifurprazina ejerce sus efectos a través del ciclo redox, que genera especies reactivas de oxígeno que dañan los componentes celulares de los organismos diana. El compuesto se dirige específicamente a enzimas como la lipoamida deshidrogenasa y la tripantion reductasa en especies de Trypanosoma, lo que lleva a su inhibición y posterior muerte del parásito .

Compuestos Similares:

Nifuroxazida: Otro derivado de nitrofurano con propiedades antibacterianas, utilizado principalmente para infecciones gastrointestinales.

Nitrofurantoína: Un antibiótico nitrofurano utilizado para tratar infecciones del tracto urinario.

Furazolidona: Un agente antimicrobiano nitrofurano utilizado para tratar infecciones bacterianas y protozoarias.

Singularidad de la this compound: La this compound destaca por su potente actividad tripanocida y su capacidad para realizar ciclos redox, lo que la hace muy eficaz contra las especies de Trypanosoma. Su mecanismo de acción único y sus propiedades antibacterianas de amplio espectro la distinguen aún más de otros derivados de nitrofurano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La nifurprazina se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de 5-nitrofurfural con hidrato de hidracina para formar 5-nitrofurfurilidenhidracina. Este intermedio se hace reaccionar entonces con 3-cloropiridacina para producir this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso normalmente incluye etapas como la cristalización y la purificación para obtener el producto final .

Tipos de Reacciones:

Oxidación: La this compound se somete a reacciones de oxidación, particularmente en la porción de nitrofurano, lo que lleva a la formación de varios productos oxidativos.

Reducción: El grupo nitro en la this compound se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La this compound puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de piridacina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el ditionito de sodio y la hidrogenación catalítica.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Los productos oxidativos incluyen derivados de nitroso e hidroxilamina.

Reducción: La reducción conduce a la formación de derivados de amino.

Sustitución: Las reacciones de sustitución producen varios derivados de piridacina sustituidos.

Comparación Con Compuestos Similares

Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.

Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness of Nifurprazine: Nifurprazine stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .

Actividad Biológica

Nifurprazine, a nitrofuran derivative, has garnered attention for its multifaceted biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the compound's biological efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Nifurprazine

Nifurprazine is primarily known for its therapeutic applications against various infections, including those caused by protozoa and bacteria. Its mechanism of action is thought to involve the generation of reactive nitrogen species, which disrupt cellular processes in pathogens.

Antimicrobial Activity

Nifurprazine exhibits significant antimicrobial properties against a range of bacteria and protozoa. Studies have shown that it can effectively inhibit the growth of various strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of Nifurprazine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Trypanosoma brucei | 0.5 µg/mL | |

| Trypanosoma cruzi | 0.2 µg/mL |

The biological activity of nifurprazine is attributed to several mechanisms:

- Nitroreductase Activation : Nifurprazine is activated by nitroreductases present in certain bacteria, leading to the formation of reactive metabolites that inhibit essential cellular functions.

- Inhibition of GroEL/ES Chaperonin : Recent studies have identified nifurprazine as a potent inhibitor of the GroEL/ES molecular chaperone system, crucial for protein folding in bacteria. This inhibition can lead to bacterial cell death under stress conditions .

- Disruption of Metabolic Pathways : The compound interferes with metabolic pathways in parasites such as T. cruzi, contributing to its antiparasitic effects .

Case Studies

Several clinical and laboratory studies have been conducted to evaluate the efficacy and safety of nifurprazine:

- Case Study 1 : A clinical trial involving patients with chronic Chagas disease demonstrated that nifurprazine combined with standard therapy resulted in improved outcomes compared to standard therapy alone. The study reported a significant reduction in parasitic load after treatment .

- Case Study 2 : In vitro studies on T. brucei cultures indicated that nifurprazine not only inhibited growth but also induced apoptosis-like cell death, highlighting its potential as an antitrypanosomal agent .

Comparative Efficacy

Nifurprazine's efficacy has been compared with other nitrofuran derivatives and standard treatments:

Table 2: Comparative Efficacy Against Trypanosomes

Propiedades

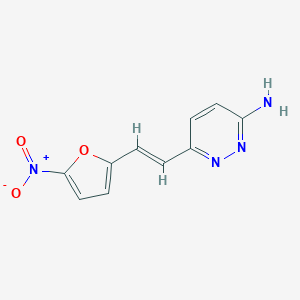

IUPAC Name |

6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLRMBWIWKFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862715 | |

| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-20-6 | |

| Record name | Nifurprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antimicrobial spectrum of Nifurprazine?

A1: Nifurprazine exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, Nifurprazine has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].

Q2: How does the efficacy of Nifurprazine compare to other nitrofuran derivatives?

A2: Research indicates that Nifurprazine demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].

Q3: How does the temperature affect the toxicity of Nifurprazine in fish?

A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of Nifurprazine hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].

Q4: How does the administration method of Nifurprazine affect its therapeutic efficacy?

A6: In ayu fish infected with Vibrio anguillarum, bathing in Nifurprazine solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].

Q5: Are there known instances of bacterial resistance to Nifurprazine?

A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including Nifurprazine []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.

Q6: What analytical methods are used to detect and quantify Nifurprazine?

A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect Nifurprazine in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by Nifurprazine, allowing for the determination of its concentration in a given sample.

Q7: Are there any known allergic reactions to Nifurprazine?

A9: Yes, there have been reported cases of contact allergy to Nifurprazine (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.